molecular formula C11H14O2 B1346699 Mesitylacetic acid CAS No. 4408-60-0

Mesitylacetic acid

Cat. No. B1346699
Key on ui cas rn: 4408-60-0
M. Wt: 178.23 g/mol
InChI Key: CQWMQAKKAHTCSC-UHFFFAOYSA-N
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Patent
US06951888B2

Procedure details

173 g (2,4,6-trimethylphenyl)acetic acid is refluxed in 131 mL of concentrated hydrochloric acid and 1.1 L of methanol for 3 hours with stirring. The solvent is distilled off under reduced pressure and the aqueous phase extracted twice with diethyl ether. The combined organic phases are extracted twice with a saturated aqueous sodium hydrogen carbonate solution and dried with sodium sulfate and the solvent is distilled off under reduced pressure. The residue is fractionally distilled. Yield: 116 g (57%); bp15: 140° C.
Quantity
173 g
Type
reactant
Reaction Step One
Quantity
131 mL
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[CH2:10][C:11]([OH:13])=[O:12].[CH3:14]O>Cl>[CH3:9][C:4]1[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[CH2:10][C:11]([O:13][CH3:14])=[O:12]

Inputs

Step One
Name
Quantity
173 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)C)CC(=O)O
Name
Quantity
131 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
1.1 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases are extracted twice with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is fractionally distilled
CUSTOM
Type
CUSTOM
Details
140° C.

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC(=C1)C)C)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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